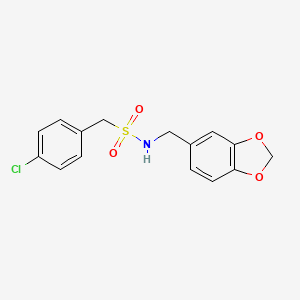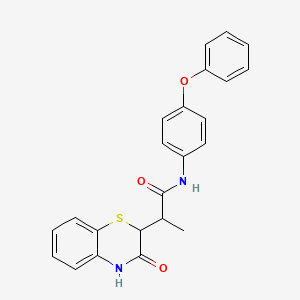![molecular formula C21H23NO2 B4197264 1-[7-ethyl-1-(3-phenoxypropyl)-1H-indol-3-yl]ethanone](/img/structure/B4197264.png)
1-[7-ethyl-1-(3-phenoxypropyl)-1H-indol-3-yl]ethanone
Overview
Description
1-[7-ethyl-1-(3-phenoxypropyl)-1H-indol-3-yl]ethanone, also known as ER-β ligand, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the indole family and has been found to have a high affinity for estrogen receptor beta (ER-β).
Mechanism of Action
The mechanism of action of 1-[7-ethyl-1-(3-phenoxypropyl)-1H-indol-3-yl]ethanone involves its binding to 1-[7-ethyl-1-(3-phenoxypropyl)-1H-indol-3-yl]ethanoneβ. This binding results in the activation of several signaling pathways, including the PI3K/Akt and MAPK/Erk pathways. These pathways are involved in several physiological processes, including cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
1-[7-ethyl-1-(3-phenoxypropyl)-1H-indol-3-yl]ethanone has been found to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of several cancer cell lines, including breast cancer and prostate cancer. It has also been found to have a protective effect on bone metabolism and cardiovascular function. In addition, it has been found to have anti-inflammatory and immunomodulatory effects.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[7-ethyl-1-(3-phenoxypropyl)-1H-indol-3-yl]ethanone in lab experiments include its high affinity for 1-[7-ethyl-1-(3-phenoxypropyl)-1H-indol-3-yl]ethanoneβ, which makes it a potent ligand for studying the role of 1-[7-ethyl-1-(3-phenoxypropyl)-1H-indol-3-yl]ethanoneβ in various physiological processes. Its ability to inhibit the growth and proliferation of cancer cells also makes it a useful tool for studying the mechanisms of cancer development and progression. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Future Directions
There are several future directions for the research on 1-[7-ethyl-1-(3-phenoxypropyl)-1H-indol-3-yl]ethanone. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of breast cancer, prostate cancer, and osteoporosis. Another direction is to study its mechanism of action in more detail, particularly its interactions with other signaling pathways. Additionally, there is a need to develop more efficient and cost-effective synthesis methods for this compound to make it more widely available for research purposes.
Scientific Research Applications
1-[7-ethyl-1-(3-phenoxypropyl)-1H-indol-3-yl]ethanone has been extensively studied for its potential therapeutic applications. It has been found to have a high affinity for 1-[7-ethyl-1-(3-phenoxypropyl)-1H-indol-3-yl]ethanoneβ, which is a receptor that is involved in several physiological processes, including bone metabolism, cardiovascular function, and immune response. 1-[7-ethyl-1-(3-phenoxypropyl)-1H-indol-3-yl]ethanoneβ has also been found to play a role in the development and progression of several diseases, including breast cancer, prostate cancer, and osteoporosis.
properties
IUPAC Name |
1-[7-ethyl-1-(3-phenoxypropyl)indol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-3-17-9-7-12-19-20(16(2)23)15-22(21(17)19)13-8-14-24-18-10-5-4-6-11-18/h4-7,9-12,15H,3,8,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVODIFKFQKTCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CCCOC3=CC=CC=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[7-ethyl-1-(3-phenoxypropyl)-1H-indol-3-yl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(methylthio)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4197183.png)
amino]benzamide](/img/structure/B4197203.png)
![N-(2-furylmethyl)-5-(2-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4197211.png)
![N-{4-methoxy-2-[(phenoxyacetyl)amino]phenyl}-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B4197214.png)
![2-[(3,4-dichlorobenzyl)thio]-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B4197221.png)
![N-(5-bromo-2-hydroxyphenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4197231.png)
![N-(2-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-benzimidazol-5-yl)benzamide](/img/structure/B4197244.png)
![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide](/img/structure/B4197247.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4197257.png)
![3-hydroxy-2-[4-(4-morpholinyl)phenyl]-3-phenyl-1-isoindolinone](/img/structure/B4197261.png)


![4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B4197277.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide](/img/structure/B4197285.png)